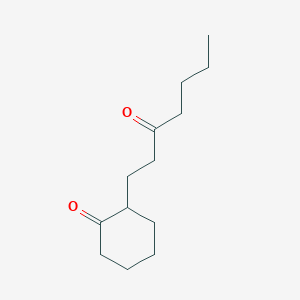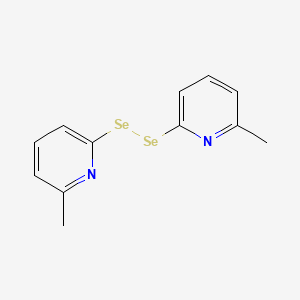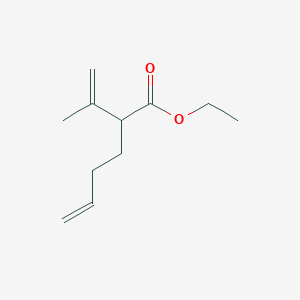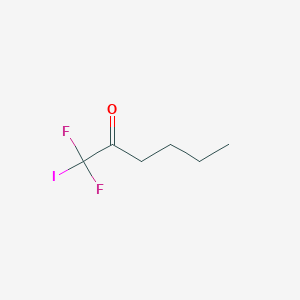![molecular formula C19H24OSi B14262747 tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane CAS No. 152718-39-3](/img/structure/B14262747.png)
tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a tert-butyl group, two phenyl groups, and a prop-1-en-2-yloxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane typically involves the reaction of tert-butyl(diphenyl)silanol with prop-1-en-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is typically purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the silane to its corresponding silane hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the prop-1-en-2-yloxy group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are performed in polar solvents like dimethylformamide or acetonitrile under reflux conditions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane hydride.
Substitution: Corresponding substituted silane derivatives.
Applications De Recherche Scientifique
tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. Its silicon atom can form stable bonds with other elements, making it a versatile reagent in organic synthesis. The presence of the tert-butyl and diphenyl groups provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(diphenyl)silanol
- tert-Butyl(diphenyl)chlorosilane
- tert-Butyl(dimethyl)silyl chloride
Uniqueness
tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane is unique due to the presence of the prop-1-en-2-yloxy group, which imparts distinct reactivity and chemical properties compared to other similar compounds. The combination of the tert-butyl and diphenyl groups with the prop-1-en-2-yloxy group provides a unique steric and electronic environment, making it a valuable compound in various chemical applications.
Propriétés
Numéro CAS |
152718-39-3 |
|---|---|
Formule moléculaire |
C19H24OSi |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
tert-butyl-diphenyl-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C19H24OSi/c1-16(2)20-21(19(3,4)5,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,1H2,2-5H3 |
Clé InChI |
UDJKPZKKWVJKBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)


![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)

![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)


